molecular formula C17H21N3O6S B4548927 N-(2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarboxamide

N-(2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarboxamide

Cat. No.: B4548927
M. Wt: 395.4 g/mol
InChI Key: QSGQEOBVTCVISG-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)sulfonyl]hydrazinecarboxamide is a useful research compound. Its molecular formula is C17H21N3O6S and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.11510657 g/mol and the complexity rating of the compound is 560. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of benzenesulfonamide derivatives, including reactions with N,N dimethyl formamide and hydrazine hydrate, leads to the creation of novel compounds with potential antitumor activity against specific cell lines. Studies on these compounds further explore their interactions with biological targets, such as the KSHV thymidylate synthase complex, indicating a potential route for therapeutic applications (Fahim & Shalaby, 2019).

Electrochromic and Thermal Properties

Research into aromatic diamine derivatives has led to the development of new polyamides with promising electrochromic and thermal properties. These materials demonstrate solubility in organic solvents, making them suitable for use in electronic devices and components requiring high thermal stability (Liou & Chang, 2008).

Antimicrobial and Anti-inflammatory Applications

The creation of 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea, thiourea, and sulfonamide moieties has been explored for their antimicrobial and anti-inflammatory potential. These compounds have shown promising results in inhibiting pro-inflammatory cytokines and demonstrating antimicrobial activity against various pathogenic bacteria and fungi, suggesting their utility in medical treatments (Keche et al., 2012).

Antioxidant and Anticancer Effects

Semicarbazone-triazole hybrids have been synthesized and evaluated for their antioxidant, antibacterial, and antifungal activities. These derivatives exhibit significant scavenging ability and potent activity against specific bacterial strains, highlighting their potential as therapeutic agents with antioxidant and antimicrobial properties (Brahmi et al., 2018).

High-Performance Polymeric Materials

Novel polyamides containing sulfone-ether linkages and xanthene cardo groups have been developed for enhanced solubility, processability, and mechanical and thermal properties. These materials offer potential applications in high-performance polymeric materials for various industrial uses (Sheng et al., 2010).

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[(4-ethoxyphenyl)sulfonylamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O6S/c1-4-26-12-5-8-14(9-6-12)27(22,23)20-19-17(21)18-15-10-7-13(24-2)11-16(15)25-3/h5-11,20H,4H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGQEOBVTCVISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.